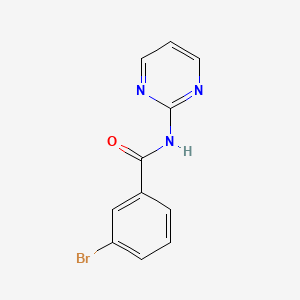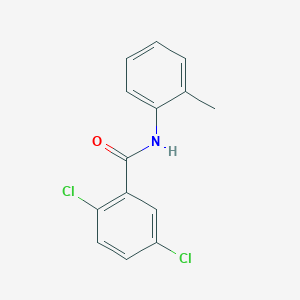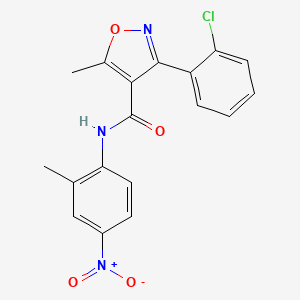
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide is a complex organic compound with the molecular formula C₁₄H₁₁ClN₂O₄. It belongs to the oxazole class of heterocyclic compounds.
Structure: The compound consists of an oxazole ring fused with a chlorophenyl group and a nitrophenyl group. The carboxamide functional group is attached to the oxazole ring.
Preparation Methods
Synthetic Routes: The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide involves several steps. One common approach is the condensation of appropriate starting materials, followed by cyclization to form the oxazole ring.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating under reflux with suitable reagents.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide can undergo various reactions
Common Reagents: Reagents like strong acids, bases, and nucleophiles are relevant.
Major Products: The products depend on the specific reaction, but they often involve modifications to the substituents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Industry: Limited industrial applications, but it may find use in specialized fields.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism within cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s full potential awaits further research, and its applications may evolve over time
Properties
Molecular Formula |
C18H14ClN3O4 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3O4/c1-10-9-12(22(24)25)7-8-15(10)20-18(23)16-11(2)26-21-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,20,23) |
InChI Key |
VRMCKPAADIRLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-chlorobenzohydrazide](/img/structure/B10962771.png)
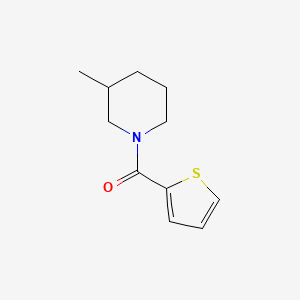
![2-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10962799.png)
![N-(4-chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10962800.png)
![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10962805.png)
![(4-bromo-1-ethyl-1H-pyrazol-5-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10962816.png)
![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10962823.png)
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10962831.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10962838.png)
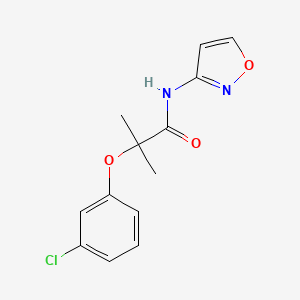
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10962855.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10962857.png)
